N-[2-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide
Description
N-[2-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a cyclopropylpropanoyl group and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[2-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15(16-7-8-16)18(22)21-13-11-20(12-14-21)10-9-19-25(23,24)17-5-3-2-4-6-17/h2-6,15-16,19H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIBJOMBBHGXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=O)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a 2-cyclopropylpropanoyl group. This can be achieved through an acylation reaction using cyclopropylpropanoyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzenesulfonamide Moiety: The intermediate is then reacted with benzenesulfonyl chloride to form the final product. This step is usually carried out in an organic solvent like dichloromethane, with a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine or sulfonamide derivatives.
Scientific Research Applications
N-[2-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the context of receptor binding.
Medicine: Investigated for its potential as a therapeutic agent for central nervous system disorders, such as schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as dopamine receptors in the brain. The compound binds to these receptors, modulating their activity and thereby influencing neurotransmitter signaling pathways. This can result in therapeutic effects for conditions like schizophrenia, where dopamine signaling is dysregulated.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(2-chloropropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide
- N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide
- N-[2-[4-(2-ethylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide
Uniqueness
N-[2-[4-(2-cyclopropylpropanoyl)piperazin-1-yl]ethyl]benzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s binding affinity and selectivity for specific receptors, potentially leading to improved therapeutic profiles compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
